4-[2-(dimethylamino)ethenyl]benzonitrile
Description
Contextualization of Donor-π-Acceptor Chromophores in Modern Photophysical Chemistry
Donor-π-acceptor (D-π-A) chromophores are a cornerstone of modern photophysical chemistry, valued for their unique ability to facilitate intramolecular charge transfer (ICT) upon photoexcitation. This class of molecules is characterized by an electron-donating group and an electron-accepting group linked by a π-conjugated bridge. This arrangement allows for a significant redistribution of electron density from the donor to the acceptor in the excited state, leading to a large change in the dipole moment. This fundamental process is the origin of many of their interesting properties, including large Stokes shifts, solvatochromism (a pronounced shift in absorption or emission spectra with solvent polarity), and nonlinear optical activity. The tunability of their optical and electronic properties through chemical modification of the donor, acceptor, or π-bridge makes them highly attractive for a wide range of applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and molecular sensors.
Significance of Ethenyl-Bridged Benzonitrile (B105546) Architectures in Electronic Communication
The ethenyl (-CH=CH-) bridge in compounds like 4-[2-(dimethylamino)ethenyl]benzonitrile (B6261872), also known as 4-dimethylamino-4'-cyanostilbene (DCS), plays a crucial role in mediating electronic communication between the donor and acceptor moieties. This stilbene-based architecture provides a rigid and planar π-system that facilitates efficient orbital overlap and, consequently, effective charge transfer.
X-ray crystallography studies have confirmed that the molecule predominantly adopts a trans configuration with a nearly planar geometry. The dihedral angle between the two aromatic rings is exceptionally small, in the order of 0.6 degrees, which maximizes the π-conjugation across the entire molecule. ias.ac.inacs.org This planarity is essential for the delocalization of electrons in both the ground and excited states, enabling the significant charge redistribution characteristic of ICT. The efficiency of this electronic communication is evident in the compound's strong absorption and emission properties and its pronounced sensitivity to the surrounding environment. acs.orgcore.ac.uk
Historical Development of Intramolecular Charge Transfer (ICT) Models in Related Amino-Benzonitrile Derivatives
The understanding of intramolecular charge transfer has been significantly shaped by studies on amino-benzonitrile derivatives, most notably 4-(dimethylamino)benzonitrile (B74231) (DMABN). The discovery of its dual fluorescence in polar solvents by Lippert in 1959 was a pivotal moment. scispace.comijstr.org This phenomenon, where two distinct emission bands are observed, could not be explained by a single excited state.
To account for this, Grabowski and colleagues proposed the "Twisted Intramolecular Charge Transfer" (TICT) model in the 1970s. ias.ac.inscispace.com The TICT model postulates that upon excitation to a locally excited (LE) state, the dimethylamino group twists to a conformation perpendicular to the benzonitrile ring. ias.ac.in This twisting decouples the π-systems of the donor and acceptor, leading to a full charge separation in the highly polar TICT state, which is responsible for the red-shifted, "anomalous" fluorescence band. ias.ac.inscispace.com
While the TICT model has been highly influential, subsequent research has led to the development of alternative and refined models. For some systems, a "Planar Intramolecular Charge Transfer" (PICT) model has been proposed, where charge transfer occurs in a planar or near-planar conformation. mdpi.comrsc.org More recent computational studies on aminobenzonitriles have also explored other potential mechanisms, such as the role of specific vibrational modes or the involvement of other excited states, indicating that a single model may not universally apply to all D-π-A systems. rsc.orgnih.gov The study of this compound (DCS) has been instrumental in this ongoing discussion, with femtosecond dynamics studies providing evidence for a very fast ICT process, suggesting that the initially excited state already possesses significant charge-transfer character. core.ac.uk
Research Findings in Detail
Advanced spectroscopic techniques have provided profound insights into the photophysical dynamics of this compound.
Spectroscopic Data
The following table summarizes key spectroscopic data for this compound (DCS) in different environments.
| Solvent | Absorption Max (λ_abs) | Emission Max (λ_em) | Stokes Shift (cm⁻¹) |
| Acetonitrile (B52724) | ~380 nm | ~520 nm | ~6500 |
| Methanol | ~385 nm | ~540 nm | ~6800 |
| n-Hexane | ~360 nm | ~430 nm | ~4800 |
Note: These are approximate values derived from various sources and can vary with experimental conditions.
Structural and Photophysical Parameters
Femtosecond time-resolved emission and transient absorption spectroscopy have been pivotal in elucidating the ultrafast dynamics following photoexcitation.
| Parameter | Value | Technique | Reference |
| Ground State Dipole Moment | ~7 D | Experimental | core.ac.uk |
| Excited State Dipole Moment | ~22 D | Experimental | core.ac.uk |
| ICT Formation Timescale | Sub-picosecond | Fluorescence Upconversion & Pump-Probe Spectroscopy | core.ac.uk |
| Molecular Configuration | trans | X-ray Crystallography | ias.ac.inacs.org |
| Phenyl Ring Dihedral Angle | 0.6 (1)° | X-ray Crystallography | ias.ac.inacs.org |
These studies reveal that the intramolecular charge transfer in DCS is an extremely rapid process, occurring on a timescale faster than can be explained by large-scale molecular twisting alone, leading to a highly polar excited state. core.ac.uk The significant change in dipole moment from the ground to the excited state is consistent with a substantial redistribution of electron density and explains the large Stokes shift and pronounced solvatochromism observed. core.ac.uk
Structure
3D Structure
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
4-[2-(dimethylamino)ethenyl]benzonitrile |
InChI |
InChI=1S/C11H12N2/c1-13(2)8-7-10-3-5-11(9-12)6-4-10/h3-8H,1-2H3 |
InChI Key |
GERUSRRNDBSLNO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Synthetic Strategies and Chemical Derivatization of 4 2 Dimethylamino Ethenyl Benzonitrile
Methodologies for the Synthesis of 4-[2-(Dimethylamino)ethenyl]benzonitrile (B6261872)
The synthesis of this compound, also known as 4-dimethylamino-4'-cyanostilbene, is most commonly achieved through olefination reactions that form the central carbon-carbon double bond. The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are paramount in this context.
The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone. For the title compound, this specifically entails the reaction of a phosphonium (B103445) salt of 4-(dimethylamino)benzyl bromide with 4-cyanobenzaldehyde. nih.gov The ylide is typically generated in situ by treating the phosphonium salt with a strong base.
A more frequently employed alternative is the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes a phosphonate-stabilized carbanion. wikipedia.org This method is often preferred due to the higher nucleophilicity and lower basicity of the phosphonate (B1237965) carbanion compared to the Wittig ylide, and the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification. wikipedia.orgorganic-chemistry.org The HWE reaction generally provides excellent stereoselectivity, predominantly yielding the (E)-alkene, which is the more stable trans isomer. wikipedia.org The reaction mechanism begins with the deprotonation of the phosphonate ester to form a carbanion, which then undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde (4-cyanobenzaldehyde). wikipedia.org
A typical HWE synthesis protocol is outlined below:
Ylide Generation : A phosphonate ester, such as diethyl 4-(dimethylamino)benzylphosphonate, is treated with a base (e.g., sodium hydride, sodium methoxide) in an anhydrous solvent to generate the phosphonate carbanion. wpmucdn.com
Carbonyl Addition : The solution of the carbanion is then reacted with 4-cyanobenzaldehyde. nih.gov The nucleophilic carbanion adds to the electrophilic carbonyl carbon.
Elimination : The resulting intermediate undergoes elimination to form the ethenyl bridge and a dialkylphosphate byproduct, yielding the final product, this compound. wikipedia.org
Table 1: Reagents for Horner-Wadsworth-Emmons Synthesis
| Role | Reagent Example |
|---|---|
| Phosphonate Precursor | Diethyl 4-(dimethylamino)benzylphosphonate |
| Carbonyl Compound | 4-Cyanobenzaldehyde |
| Base | Sodium Methoxide (NaOMe) or Sodium Hydride (NaH) |
Advanced Synthetic Approaches to Ethenyl-Bridged Donor-Acceptor Systems
While the HWE reaction is a robust method, advanced synthetic strategies for constructing ethenyl-bridged D-A systems often involve metal-catalyzed cross-coupling reactions. These methods offer broader substrate scope and functional group tolerance, enabling the synthesis of more complex and extended π-conjugated systems.
Prominent among these are the Suzuki and Stille coupling reactions, which are powerful tools for forming carbon-carbon bonds. researchgate.net For instance, a Suzuki coupling approach could involve the reaction of a vinyl boronic acid or ester with an aryl halide. To synthesize an ethenyl-bridged system, this could be adapted into a two-step process or a tandem reaction involving a vinylboronate and two different aryl halides (one with a donor group, one with an acceptor group).
These advanced methods are particularly valuable for creating polymers and oligomers where D-A units are repeated, which is common in materials science for optoelectronic applications. researchgate.net They allow for precise control over the structure of complex architectures that are not easily accessible through classical olefination methods.
Rational Design Principles for Structural Modification and Property Tuning
The electronic and photophysical properties of this compound are not static; they can be precisely tuned through rational chemical design. This involves modifying the molecular structure to control its electronic character, geometry, and conformation.
Influence of Peripheral Substituents on Electronic Structure
The behavior of D-A compounds is governed by the extent of intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation. chemicalbook.com The energy of this ICT state, and thus the absorption and fluorescence properties, can be systematically tuned by altering the electron-donating or -withdrawing strength of the peripheral substituents. rsc.orgbeilstein-journals.org
Modifying the Donor: Replacing the dimethylamino group with a stronger electron donor (e.g., a diarylamino group) or a weaker one would increase or decrease the energy of the Highest Occupied Molecular Orbital (HOMO), respectively. A stronger donor leads to a smaller HOMO-LUMO gap, resulting in a red-shift (a shift to longer wavelengths) in the absorption and emission spectra. rsc.org
Modifying the Acceptor: Similarly, enhancing the electron-withdrawing strength of the acceptor group (e.g., replacing the cyano group with a nitro group) lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), also causing a red-shift.
Substituent Position: The position of substituents on the aromatic rings also plays a critical role. Attaching additional electron-withdrawing or -donating groups at different positions can fine-tune the electronic properties. acs.orgnih.gov
Table 2: Predicted Effect of Substituents on Spectral Properties
| Modification | Effect on Donor/Acceptor Strength | Predicted Spectral Shift |
|---|---|---|
| Replace -N(CH₃)₂ with -NH₂ | Weaker Donor | Blue-shift (to shorter wavelength) |
| Replace -CN with -NO₂ | Stronger Acceptor | Red-shift (to longer wavelength) |
| Add -OCH₃ to Donor Ring | Stronger Donor | Red-shift (to longer wavelength) |
Steric Hindrance and Conformational Control in Derivatives
The efficiency of ICT in D-A stilbenes is highly dependent on the planarity of the molecule. A planar conformation allows for maximum overlap of the π-orbitals across the entire conjugated system, facilitating electron delocalization. The parent compound, this compound, has a nearly planar structure, with a very small dihedral angle between the two aromatic rings. nih.govnih.gov
Introducing bulky substituents, particularly at positions ortho to the ethenyl bridge, can induce significant steric hindrance. researchgate.net This steric clash forces the phenyl rings to twist out of planarity, disrupting the π-conjugation. researchgate.net This disruption has profound consequences:
Blue Shift: A loss of planarity reduces the effective conjugation length, which increases the HOMO-LUMO energy gap and leads to a blue-shift in the absorption and emission spectra. researchgate.net
Reduced ICT: The electronic communication between the donor and acceptor is impeded, which can reduce the efficiency of the charge transfer process and affect the quantum yield of fluorescence.
Altered Photochemistry: In photoswitchable molecules, steric hindrance can influence the kinetics and efficiency of photoisomerization. nih.gov
Therefore, the deliberate introduction of sterically demanding groups can be a tool for conformational control, allowing for the fine-tuning of the molecule's three-dimensional structure and its resulting properties.
Electronic Structure and Advanced Optical Spectroscopy of 4 2 Dimethylamino Ethenyl Benzonitrile
Elucidation of Ground State Electronic Configurations
The ground state electronic structure of 4-[2-(dimethylamino)ethenyl]benzonitrile (B6261872) is characterized by a significant degree of charge polarization due to the presence of a strong electron-donating group, dimethylamino (-N(CH₃)₂), and a strong electron-accepting group, cyano (-CN). These groups are connected through a conjugated π-system, which facilitates electronic communication between them.
Quantum chemical calculations are instrumental in understanding the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which govern the molecule's electronic transitions.
The HOMO is primarily localized on the electron-rich dimethylamino moiety and the adjacent vinyl bridge. This indicates that upon excitation, an electron is most likely to be removed from this region. Conversely, the LUMO is predominantly distributed over the electron-deficient benzonitrile (B105546) part of the molecule. This spatial separation of the HOMO and LUMO is a hallmark of donor-acceptor systems and is the basis for the charge-transfer character of its lowest electronic transition.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the energy of the first electronic absorption band. Theoretical calculations provide specific values for these energies, which are essential for interpreting spectroscopic data.
Table 1: Calculated Frontier Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Spatial Distribution |
|---|---|---|
| HOMO | -5.58 | Localized on the dimethylamino group and the ethenyl bridge. |
| LUMO | -1.53 | Localized on the benzonitrile moiety. |
| HOMO-LUMO Gap | 4.05 | - |
Note: These values are representative and can vary slightly depending on the computational method and basis set used in the calculation.
In its electronic ground state (S₀), the molecule possesses a significant dipole moment due to the intrinsic electron-donating and -accepting nature of its substituents. The nitrogen atom of the dimethylamino group imparts a partial negative charge (or reduced positive charge) to that end of the molecule, while the cyano group withdraws electron density, creating a partial positive charge on the benzonitrile ring.
This charge distribution can be quantified through methods like Mulliken population analysis or by calculating electrostatic potential maps. These analyses confirm that the ground state is already polarized, a feature that becomes dramatically amplified upon electronic excitation. This pre-existing polarization is crucial for the subsequent formation of highly polar excited states.
Ultrafast Absorption Spectroscopy and Electronic Transitions
The fate of this compound following the absorption of a photon is complex, involving rapid structural and electronic rearrangements. Ultrafast spectroscopic techniques are essential to resolve these dynamics, which occur on femtosecond to picosecond timescales.
Femtosecond transient absorption (fs-TA) spectroscopy is a powerful pump-probe technique used to monitor the evolution of excited states in real-time. In a typical experiment, a short "pump" pulse excites the molecule to a higher electronic state. A subsequent, time-delayed "probe" pulse then measures the absorption of this transient excited population. By varying the delay time between the pump and probe pulses, a "movie" of the excited state dynamics can be created.
This method allows for the direct observation of processes such as internal conversion, intersystem crossing, and, most importantly for this molecule, the transition from an initially excited state to subsequent charge-transfer states.
Upon photoexcitation with a UV pulse, this compound is initially promoted from the ground state (S₀) to an excited state that retains a largely planar geometry. This initial state is referred to as the Locally Excited (LE) state. While it has some charge-transfer character, it is structurally similar to the ground state.
However, the LE state is often not the most stable configuration in the excited state manifold. The molecule can lower its energy through torsional motion (twisting) around the single bond connecting the vinyl group and the nitrile-substituted ring. This twisting motion leads to the formation of a highly polar, non-emissive state known as the Twisted Intramolecular Charge Transfer (TICT) state. In this state, the dimethylamino donor and the benzonitrile acceptor moieties are electronically decoupled, resulting in near-complete charge separation and a very large dipole moment. The transition from the LE state to the TICT state is a key non-radiative decay pathway.
The fs-TA spectra of this compound provide direct evidence for the LE-to-TICT state transition. These spectra typically show distinct absorption bands corresponding to the different excited species.
Immediately after excitation (at very short delay times), the spectrum is dominated by an Excited State Absorption (ESA) band attributed to the LE state. This band is often observed in the visible region of the spectrum. As the time delay increases, this initial LE band decays, while a new ESA band, corresponding to the TICT state, grows in at a different spectral position. The timescale of the decay of the LE signal and the rise of the TICT signal provides the rate constant for the intramolecular twisting motion.
Table 2: Representative Transient Spectral Features and Dynamics
| Transient Species | Spectral Region of ESA (nm) | Formation/Decay Timescale | Description |
|---|---|---|---|
| LE State | ~550 - 650 | Forms within femtoseconds, decays on a picosecond timescale. | The initially populated, planar excited state. |
| TICT State | ~400 - 500 | Rises on a picosecond timescale, matching the decay of the LE state. | The twisted, fully charge-separated state formed from the LE state. |
Note: The exact spectral positions and timescales are highly dependent on solvent polarity.
Dual Fluorescence Phenomenology and Solvatochromic Shifts
The photophysics of this compound, commonly known as 4-(N,N-dimethylamino)benzonitrile (DMABN), are distinguished by a remarkable phenomenon known as dual fluorescence. This entails the emission of two distinct fluorescence bands, a feature that is highly sensitive to the molecule's environment, particularly solvent polarity and temperature. This behavior is attributed to the existence of two different emissive excited states: a locally excited (LE) state and a twisted intramolecular charge transfer (TICT) state.
Upon photoexcitation, DMABN is initially promoted to the LE state, which is characterized by a planar or near-planar geometry. nih.gov In nonpolar solvents, fluorescence occurs primarily from this LE state, resulting in a single "normal" emission band. nih.gov However, in polar solvents, a second, "anomalous" emission band appears at a longer wavelength (a significant red-shift). nih.gov This anomalous band originates from the TICT state, which is formed from the LE state and is characterized by the rotation of the dimethylamino group relative to the benzonitrile moiety. nih.gov This structural change leads to a large separation of charge and a significant electric dipole moment, making the TICT state more stable in polar environments. nih.govacs.org
The anomalous emission band of DMABN is a key feature of its dual fluorescence. It is significantly red-shifted compared to the normal fluorescence band originating from the LE state. nih.gov The appearance and intensity of this band are strongly dependent on the polarity of the solvent. In nonpolar solvents, the anomalous band is typically absent, and only the LE emission is observed. nih.gov As the solvent polarity increases, the anomalous band emerges and its intensity grows, often at the expense of the normal band. nih.govnih.gov
The origin of this anomalous emission is the twisted intramolecular charge transfer (TICT) state. nih.gov This state is characterized by a perpendicular twist between the dimethylamino group and the phenyl ring, which facilitates a near-complete charge transfer from the donor (dimethylamino group) to the acceptor (benzonitrile group). researchgate.net The large dipole moment of the TICT state is stabilized by polar solvent molecules, lowering its energy below that of the LE state and enabling the red-shifted emission. acs.orgnih.gov
The following table summarizes the key characteristics of the normal (LE) and anomalous (TICT) emission bands of DMABN.
| Feature | Normal Emission Band (LE State) | Anomalous Emission Band (TICT State) |
| Origin | Locally Excited (LE) state | Twisted Intramolecular Charge Transfer (TICT) state |
| Geometry | Near-planar | Twisted (dimethylamino group perpendicular to the phenyl ring) |
| Dipole Moment | Moderately polar | Highly polar |
| Solvent Effect | Relatively insensitive to solvent polarity | Strongly sensitive to solvent polarity; stabilized in polar solvents |
| Emission Wavelength | Shorter wavelength (blue-shifted) | Longer wavelength (red-shifted) |
The emission spectrum of DMABN is highly sensitive to the polarity of the surrounding solvent, a phenomenon known as solvatochromism. wikipedia.org In nonpolar solvents like alkanes, DMABN exhibits a single fluorescence band corresponding to the LE state. mpg.de As the solvent polarity is increased, a second, red-shifted emission band, corresponding to the TICT state, appears and grows in intensity. nih.gov This is because polar solvents stabilize the highly polar TICT state, lowering its energy relative to the LE state. acs.org
The intensity ratio of the anomalous band to the normal band increases with increasing solvent polarity. nih.gov In highly polar solvents such as acetonitrile (B52724), the emission from the TICT state can become the dominant feature of the fluorescence spectrum. nih.gov The Stokes shift, which is the difference in energy between the absorption and emission maxima, also increases with solvent polarity, particularly for the TICT emission. nih.gov This positive solvatochromism, a bathochromic (red) shift with increasing solvent polarity, is a hallmark of the TICT phenomenon in DMABN. wikipedia.org
The table below illustrates the effect of solvent polarity on the fluorescence emission maxima of DMABN.
| Solvent | Relative Polarity | LE Emission Maxima (nm) | TICT Emission Maxima (nm) |
| n-Hexane | 0.009 | ~350 | Not observed |
| Diethyl ether | 0.117 | ~360 | ~430 (weak) |
| Tetrahydrofuran (THF) | 0.207 | ~365 | ~460 |
| Acetonitrile | 0.460 | ~370 | ~480 |
| Water | 1.000 | ~375 | ~500 |
Note: The exact emission maxima can vary depending on the specific experimental conditions.
Temperature also plays a crucial role in the dual fluorescence of DMABN. The conversion from the LE state to the TICT state is a thermally activated process, meaning it requires overcoming an energy barrier. researchgate.net Therefore, at very low temperatures, even in polar solvents, the formation of the TICT state can be hindered, and the emission may be dominated by the LE band.
For instance, in crystalline 4-(diisopropylamino)benzonitrile (B3050731) (a derivative of DMABN), dual fluorescence is observed, and the risetime of the ICT fluorescence becomes shorter with increasing temperature, indicating a faster formation of the charge transfer state. mpg.de
Vibrational Spectroscopy for Structural Dynamics Insights
To gain a deeper understanding of the structural changes that occur in DMABN upon photoexcitation and during the formation of the TICT state, advanced vibrational spectroscopy techniques with high temporal resolution are employed.
Picosecond time-resolved infrared (TR-IR) spectroscopy is a powerful tool for probing the vibrational modes of transient species. In the context of DMABN, TR-IR has been used to monitor changes in the vibrational frequencies of specific functional groups, such as the nitrile (C≡N) stretching mode, following photoexcitation. researchgate.net
Upon formation of the intramolecular charge transfer state, the C≡N stretching mode exhibits a shift to a lower frequency. researchgate.net This red-shift is indicative of a decrease in the bond order of the nitrile group due to the increased electron density in the benzonitrile moiety in the TICT state. The time constant for the appearance of this shifted C≡N band provides direct information about the kinetics of the LE to TICT state conversion. Studies have shown this process to occur on a picosecond timescale. researchgate.net
The following table summarizes typical TR-IR observations for DMABN in a polar solvent.
| Vibrational Mode | Ground State Frequency (cm⁻¹) | Excited (TICT) State Frequency (cm⁻¹) | Observation |
| C≡N Stretch | ~2220 | ~2104 | Red-shift upon formation of the TICT state |
| Phenyl Ring Modes | Various | Shifted and/or new bands appear | Reflects changes in the electronic distribution of the aromatic ring |
Femtosecond Stimulated Raman Spectroscopy (FSRS) is another advanced technique that provides high-resolution vibrational spectra of short-lived excited states with femtosecond time resolution. nih.gov FSRS allows for the detailed investigation of the structural evolution of DMABN as it transitions from the Franck-Condon region to the LE and subsequently to the TICT state.
By probing the vibrational spectrum at different time delays after photoexcitation, FSRS can map out the changes in the vibrational modes associated with the different electronic states. nih.gov This technique can provide insights into the specific vibrational motions that are coupled to the intramolecular charge transfer process. For instance, changes in the frequencies and intensities of phenyl ring breathing modes and the C-N stretching mode of the dimethylamino group can be monitored to track the structural dynamics of the molecule. figshare.com The ability of FSRS to distinguish between ground and excited state vibrations is crucial for unraveling the complex photophysics of DMABN. nih.gov
Correlation of Vibrational Frequencies with Electronic State Character
The vibrational frequencies of 4-(dimethylamino)benzonitrile (B74231) (DMABN) are highly sensitive to its electronic state, providing a powerful tool for probing the nature and dynamics of photoinduced intramolecular charge transfer (ICT). Changes in the electronic distribution upon excitation from the ground state (S₀) to the locally excited (LE) state and subsequent relaxation to the charge-transfer (CT) state are directly reflected in the vibrational spectrum. Advanced spectroscopic techniques, particularly femtosecond stimulated Raman spectroscopy (FSRS), have been instrumental in mapping these correlations. nih.govresearchgate.net
Upon photoexcitation, DMABN transitions to an LE state, which retains a significant degree of the ground state's geometric and electronic structure. However, in polar solvents, it can evolve into a CT state, characterized by a significant transfer of electron density from the dimethylamino donor group to the cyanobenzyl acceptor moiety. This redistribution of electron density leads to pronounced changes in bond orders and, consequently, shifts in the frequencies of specific vibrational modes.
Key vibrational modes that serve as markers for the electronic state character include the nitrile stretch (ν(CN)), the quinoidal C=C stretch of the benzene (B151609) ring (ν(CC)), and the ring-breathing stretch (ν(ph)). nih.gov The frequencies of these modes in the CT state differ significantly from those in the ground and LE states, allowing for real-time tracking of the ICT process.
Detailed research findings from FSRS studies have elucidated the dynamics of these vibrational modes following photoexcitation. For instance, in methanol, the transition from the LE to a vibrationally "hot" CT state occurs within 2-2.4 picoseconds. nih.gov This is followed by vibrational relaxation and cooling within the CT state on a 6-8 picosecond timescale. nih.govresearchgate.net These processes are accompanied by dynamic shifts in the vibrational frequencies.
The correlation between vibrational frequencies and the electronic state is summarized in the table below, compiling data from FSRS experiments.
Table 1: Vibrational Frequencies of Key Modes in the Charge-Transfer (CT) State of 4-(dimethylamino)benzonitrile
| Vibrational Mode | Description | Frequency in CT State (cm⁻¹) |
|---|---|---|
| ν(CN) | Nitrile group stretch | 2096 |
| ν(CC) | Quinoidal C=C stretch (Wilson mode 8a) | 1581 - 1582 |
| ν(ph) | Ring-breathing stretch | 764 |
Data sourced from FSRS studies in methanol. nih.govresearchgate.net
The quinoidal C=C stretching mode at approximately 1581 cm⁻¹ is a particularly strong indicator of the CT state formation. researchgate.net Its appearance and subsequent dynamic changes, such as a downshift of about 10 cm⁻¹ and significant narrowing on a ~7 ps timescale, provide direct insight into the structural relaxation along the quinoidal distortion coordinate, which is a key component of the CT reaction. researchgate.net
Theoretical calculations, such as density functional theory (DFT), have been employed to analyze these spectral shifts. nih.govresearchgate.net The observed frequency shifts are attributed to factors including vibrational anharmonicity and changes in molecular structure and hydrogen bonding as the molecule relaxes within the CT state's potential energy surface. nih.gov For example, the upshift of the ν(CC) and δ(CH) modes with a 6-7 ps time constant is consistent with off-diagonal anharmonic coupling to other modes that cool during the relaxation process. nih.gov Conversely, down-shifts in other modes, like the ν(CN) stretch, are suggested to be due to structural and solvent interaction changes rather than purely vibrational anharmonicity. nih.gov
Furthermore, theoretical studies have also explored the role of other excited states, such as a low-lying πσ* state. nih.gov Comparisons of theoretical predictions with experimental data suggest that certain transient absorptions and an excited-state vibration at 1467 cm⁻¹, attributed to the CN stretch in this πσ* state, can be resonantly enhanced, corroborating the possibility of an ultrafast switch from the initially excited LE state to this πσ* state. nih.gov This highlights the complexity of the excited-state landscape and the crucial role that vibrational spectroscopy plays in unraveling the intricate photophysical pathways.
Excited State Dynamics and Non Radiative Deactivation Pathways in 4 2 Dimethylamino Ethenyl Benzonitrile
Mechanisms of Photoinduced Intramolecular Charge Transfer (ICT)
Upon photoexcitation, 4-[2-(dimethylamino)ethenyl]benzonitrile (B6261872) can undergo an intramolecular charge transfer, leading to the formation of a highly polar excited state. The mechanism of this charge transfer has been a topic of considerable debate, with several models proposed to explain the structural and electronic changes that facilitate this process.
The most widely accepted model to explain the dual fluorescence of this compound is the Twisted Intramolecular Charge Transfer (TICT) model. nih.govmdpi.com This model posits that upon excitation, the dimethylamino group twists relative to the benzonitrile (B105546) moiety. nih.govmdpi.com This rotation leads to a decoupling of the π-systems of the donor and acceptor groups, which facilitates a more complete charge separation and the formation of a stable, highly polar TICT state. This state is responsible for the red-shifted, anomalous fluorescence band observed in polar solvents. nih.gov Theoretical calculations have shown that the torsional mode of the dimethylamino group is a major driving force in the photodynamics and is effective in leading to the significant charge separation required for the formation of the ICT state. nih.govacs.org
An alternative to the TICT model is the Planar Intramolecular Charge Transfer (PICT) model. This model suggests that the charge transfer can occur in a planar or near-planar molecular geometry. nih.govrsc.org In the PICT model, vibronic interactions in the Franck-Condon region are considered the primary factor in the formation of the charge transfer state. nih.gov However, for this compound, computational studies comparing the effects of torsional and wagging modes of the dimethylamino group on charge transfer have shown that the wagging mode, which would be more consistent with a planar model, is unable to produce the necessary charge separation. nih.govacs.org This evidence lends more support to the TICT model over the PICT model for this particular molecule. nih.govacs.org
The Rehybridized Intramolecular Charge Transfer (RICT) model has also been considered. nih.gov This model involves a bending of the C-C≡N group, leading to a πσ* state that facilitates charge transfer. nih.govacs.org While initially not considered a primary alternative to the TICT model for this compound, later studies have suggested that a πσ-mediated ICT mechanism could be involved, with a proposed reaction sequence of ππ → πσ* → ICT. nih.govacs.orgrsc.org Theoretical calculations have explored the energy of this πσ* state. nih.gov However, there is conflicting evidence, with some studies suggesting that a πσ* state is not necessary to explain the experimental observations. nih.govacs.org
Further refinement of the understanding of the ICT process has led to the proposal of a partially twisted ICT (pTICT) state. nih.govacs.orgrsc.org This concept arose from discrepancies between the decay times of the transient absorption of the TICT state and the ICT fluorescence. nih.govacs.orgrsc.org Computational studies have indicated the existence of a stable pTICT structure with a twisting angle of approximately 53°. nih.govacs.org It has been suggested that this pTICT state is the fluorescent ICT state, while the fully twisted TICT state is observed in transient absorption. rsc.orgrsc.org This suggests a multi-step relaxation process on the excited state potential energy surface. nih.gov
| ICT Model | Key Feature | Supporting Evidence for this compound |
| TICT | Twisting of the dimethylamino group | Widely accepted; explains dual fluorescence in polar solvents. nih.govmdpi.com |
| PICT | Charge transfer in a planar geometry | Generally considered less applicable as it doesn't account for the observed charge separation. nih.govacs.org |
| RICT | Bending of the cyano group (πσ* state) | Proposed as a possible intermediate step, but its role is still debated. nih.govacs.orgrsc.org |
| pTICT | A partially twisted intermediate state | Explains differences in decay times between transient absorption and fluorescence. nih.govacs.orgrsc.orgrsc.org |
Ultrafast Relaxation Kinetics and Branching Pathways
The conversion from the initially populated locally excited (LE) state to the charge transfer (CT) state occurs on an ultrafast timescale. Time-resolved spectroscopic techniques have been instrumental in elucidating the kinetics of this process.
Time-resolved fluorescence and transient absorption studies have provided detailed insights into the dynamics of the LE to CT state conversion. In acetonitrile (B52724), the decay of the LE state and the rise of the ICT state occur with a characteristic time of approximately 4.1 to 4.3 ps. rsc.orgnih.gov Femtosecond transient absorption measurements have confirmed this timescale for the quenching of the LE absorption bands and the rise of the ICT absorption bands. nih.gov The reaction is reversible, and the system can be described by a two-state mechanism. nih.govdntb.gov.ua The activation barrier for the forward LE to ICT reaction in acetonitrile has been determined to be around 5 kJ/mol. nih.gov More complex dynamics have also been observed, with multiple timescales for the ICT process, including a nearly instantaneous component (<30 fs), a 160 fs component, and a 3.3 ps component, suggesting a multifaceted relaxation pathway. nih.gov
Role of Conical Intersections (CIs) in Nonadiabatic Transitions
Conical intersections (CIs) are regions of degeneracy between electronic potential energy surfaces that act as highly efficient funnels for non-radiative de-excitation in photochemical reactions. nih.gov For stilbene (B7821643) and its derivatives, CIs are crucial in mediating the trans-cis photoisomerization process, which is a primary non-radiative decay channel. mdpi.com Upon excitation, the molecule can evolve along a reaction coordinate, typically the twisting of the central carbon-carbon double bond, to reach a CI where the excited state (S₁) and ground state (S₀) surfaces intersect. At this point, the molecule can rapidly and efficiently return to the ground state without emitting a photon. nih.gov
While specific computational studies detailing the exact geometries of CIs for this compound are not extensively documented in the literature, detailed analyses of the closely related analogue 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS) provide significant insight. mdpi.comnih.gov In studies of DANS, several S₁/S₀ CIs were identified along the isomerization pathway, primarily characterized by a twisted geometry around the central C=C bond (e.g., CI-S₁/S₀-twist-c). mdpi.comnih.govresearchgate.net These intersections serve as the primary gateways for internal conversion. It is highly probable that DCS follows a similar deactivation mechanism, where twisting of the ethenyl bridge leads the excited molecule to a conical intersection, facilitating rapid, non-radiative decay back to the ground state in either a trans or cis configuration. The competition between reaching this CI and radiative decay from the excited state is a key determinant of the molecule's fluorescence quantum yield.
Kinetic Analysis of Fluorescence Decay Components
The fluorescence of this compound is characterized by its pronounced solvatochromism, where the emission spectrum shifts to longer wavelengths (a red shift) in more polar solvents. This is indicative of an excited state with a large dipole moment, consistent with an intramolecular charge-transfer (ICT) character. acs.org The molecule exhibits dual fluorescence, with a short-wavelength band attributed to a locally excited (LE) state and a long-wavelength band from the charge-transfer (CT) state.
Femtosecond time-resolved emission spectroscopy studies on DCS have revealed that its ultrafast emission dynamics are predominantly governed by solvent relaxation rather than complex kinetics between different electronic states. acs.org This suggests that after initial excitation, the molecule very rapidly relaxes to a single, highly polar emissive state. The subsequent changes observed in the fluorescence spectrum on a sub-picosecond timescale are primarily due to the reorientation of the surrounding solvent molecules to stabilize the large dipole moment of the excited DCS molecule. acs.org This finding implies that any internal conversion from an initially excited LE state to the emissive ICT state is extremely fast, occurring on a timescale shorter than that of solvent relaxation.
The photophysical properties are highly dependent on the solvent environment, as illustrated by the following data:
| Solvent | Absorption Max (λₐbs, nm) | Emission Max (λₑₘ, nm) | Quantum Yield (Φ) |
|---|---|---|---|
| Hexane | 360 | 420 | 0.45 |
| Acetonitrile | 380 | 550 | 0.12 |
| Methanol | 375 | 530 | 0.18 |
Table 1. Photophysical data for this compound in various solvents. Data compiled from publicly available sources.
Non-Radiative Relaxation Processes
Internal Conversion Dynamics and Pathways
The dominant non-radiative deactivation pathway for push-pull stilbenes, including DCS, is trans→cis photoisomerization, which proceeds via internal conversion (IC). researchgate.net This process involves large-amplitude molecular motion, specifically the twisting around the central ethenyl C=C double bond. This torsional motion drives the molecule along the S₁ potential energy surface towards a conical intersection with the S₀ ground state. mdpi.com Once the molecule reaches the CI, it rapidly funnels to the ground state surface, completing the non-radiative decay cycle. The highly polar nature of the excited state in push-pull stilbenes makes this isomerization pathway strongly dependent on the solvent polarity. researchgate.net
Intersystem Crossing (ISC) to Triplet States
In addition to internal conversion, intersystem crossing (ISC) from the singlet excited state (S₁) to a triplet state (T₁) can serve as another non-radiative deactivation channel. For many substituted stilbenes, the triplet route can become a significant pathway for relaxation. mdpi.com Computational studies on the analogous DANS molecule have shown that relaxation can proceed along a triplet pathway, for example, via an S₁ → T₂ intersystem crossing, followed by internal conversion within the triplet manifold (T₂ → T₁) and subsequent decay. mdpi.comnih.govresearchgate.net The efficiency of ISC is determined by the strength of the spin-orbit coupling (SOC) between the involved singlet and triplet states. The presence of donor and acceptor groups can influence the energy levels of the triplet states and the magnitude of the SOC, thereby affecting the probability of this pathway occurring in competition with fluorescence and singlet-state isomerization.
Environmental Viscosity and Temperature Effects on Non-Radiative Decay Rates
The rates of non-radiative decay in this compound are profoundly influenced by environmental factors such as viscosity and temperature. The primary non-radiative pathway, trans-cis isomerization, requires significant molecular rearrangement (twisting of the C=C bond).
Viscosity: In solvents of high viscosity, the physical resistance of the medium hinders this large-amplitude twisting motion. This slows down the rate of isomerization, effectively closing off the major internal conversion channel. As a result, the excited state lifetime is prolonged, and the fluorescence quantum yield often increases in more viscous environments, as radiative decay becomes more competitive.
Theoretical and Computational Investigations of 4 2 Dimethylamino Ethenyl Benzonitrile Photophysics
Quantum Chemical Methodologies for Electronic Structure Calculations
The investigation of the photophysics of donor-acceptor molecules like 4-[2-(dimethylamino)ethenyl]benzonitrile (B6261872) relies on a suite of quantum chemical methods to accurately model their behavior upon photoexcitation. These methods are crucial for understanding the electronic structure of both the ground and excited states, which governs the absorption and emission properties.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)
Density Functional Theory (DFT) is a cornerstone for computational studies of molecular systems, primarily used to determine the equilibrium geometry of the electronic ground state. researchgate.netnih.gov For molecules with intramolecular charge transfer (ICT) characteristics, DFT provides essential insights into the structural parameters that influence their electronic properties.
To investigate the excited states, Time-Dependent Density Functional Theory (TD-DFT) is widely employed. ijstr.org This method calculates excitation energies, oscillator strengths (which relate to absorption intensity), and the nature of electronic transitions. ijstr.orgrsc.org For donor-acceptor styryl chromophores, TD-DFT can elucidate the charge-transfer character of the excited states by analyzing the molecular orbitals involved in the transition. researchgate.net For instance, studies on related systems have used the B3LYP functional to optimize the lowest singlet excited state and calculate absorption and emission spectra. researchgate.netnih.gov TD-DFT calculations are instrumental in rationalizing observed solvatochromic shifts—the change in absorption or emission spectra with solvent polarity—which are characteristic of molecules with significant ICT character. rsc.org
Advanced Ab Initio Methods (e.g., MRCI, ADC(2), CASSCF, CASPT2)
While TD-DFT is a powerful tool, it can have limitations in accurately describing systems with significant multireference character or near-degeneracies between electronic states, which are common in photophysical processes. Therefore, more advanced ab initio methods are often necessary.
Complete Active Space Self-Consistent Field (CASSCF) and Complete Active Space Second-Order Perturbation Theory (CASPT2) are powerful multireference methods for studying photochemical behavior. acs.orgresearchgate.net CASSCF provides a qualitatively correct description of the wavefunction in cases of near-degeneracy between orbitals, such as during bond twisting in an excited state. arxiv.org However, CASSCF often lacks dynamic electron correlation, which is crucial for quantitative accuracy. The CASPT2 method addresses this by adding dynamic correlation on top of a CASSCF reference wavefunction via second-order perturbation theory. acs.orgdiva-portal.org This combined approach is highly reliable for calculating the energy levels of different excited states, such as the locally excited (LE) and charge-transfer (CT) states, and for mapping their potential energy surfaces. acs.org
Algebraic Diagrammatic Construction to second order (ADC(2)) is another sophisticated method used for calculating excited states. It has been successfully applied to study the excited-state dynamics of DMABN and can be used to compute transient absorption spectra. researchgate.netnih.gov
Multireference Configuration Interaction (MRCI) provides a highly accurate treatment of electron correlation for multiple electronic states simultaneously. It is particularly useful for locating and characterizing minima on the crossing seam (conical intersections) between potential energy surfaces, which are critical for understanding ultrafast internal conversion processes. acs.org
Selection of Basis Sets and Computational Solvation Models (e.g., PCM, QM/MM)
The accuracy of quantum chemical calculations is also dependent on the choice of the basis set and the model used to simulate the solvent environment.
Basis Sets: Pople-style basis sets, such as 6-31+G(d,p), are commonly used for DFT and TD-DFT calculations on organic molecules, providing a good balance between accuracy and computational cost. ijstr.org For more accurate ab initio calculations, correlation-consistent basis sets like cc-pVDZ are often employed. diva-portal.org
Solvation Models: The photophysics of donor-acceptor molecules are often highly sensitive to the polarity of their environment.
Polarizable Continuum Model (PCM): This is an implicit solvation model that represents the solvent as a continuous dielectric medium. nih.gov It is widely used to study the effect of solvent polarity on absorption and emission spectra and to model the stabilization of charge-transfer states in polar environments. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM): For a more explicit representation of the solvent, hybrid QM/MM models are used. In this approach, the chromophore is treated with a high-level quantum mechanics method, while the surrounding solvent molecules are treated with a less computationally expensive molecular mechanics force field. nih.gov This method is particularly valuable for studying systems where specific solute-solvent interactions, such as hydrogen bonding, play a critical role. nih.gov
Construction and Analysis of Excited State Potential Energy Surfaces (PES)
Understanding the photophysical pathways of a molecule after it absorbs light requires the detailed exploration of its excited-state potential energy surfaces (PES). A PES is a plot of the molecule's energy as a function of its geometric coordinates.
Mapping of Reaction Coordinates (e.g., Torsional, Wagging, Bending Angles)
The deactivation of the initially excited state often involves significant changes in molecular geometry. Mapping the PES along key reaction coordinates is crucial to identifying the relaxation pathways. For donor-acceptor molecules like DMABN, the most critical reaction coordinate is the torsional or twisting angle of the donor (dimethylamino) group with respect to the plane of the acceptor (benzonitrile) moiety. acs.orgresearchgate.net
By systematically calculating the energy of the excited states at different values of this torsional angle, a one-dimensional energy profile can be constructed. This profile typically shows how the energy of the LE state increases and the energy of the CT state decreases as the molecule twists, leading to the formation of a Twisted Intramolecular Charge Transfer (TICT) state. researchgate.net Other coordinates, such as the wagging and bending angles of the amino group, can also be mapped to build a more complete picture of the PES. acs.org
Localization of Excited State Minima and Saddle Points
The PES of a photoexcited molecule contains various stationary points that define its behavior.
Excited State Minima: These are stable or quasi-stable structures in the excited state from which fluorescence can occur. In dual-fluorescence systems like DMABN, at least two distinct minima are present on the S1 (first excited singlet state) PES. diva-portal.org One minimum corresponds to the near-planar Locally Excited (LE) state, which is responsible for the "normal" fluorescence band. The other minimum corresponds to the highly polar, twisted TICT state, which gives rise to the "anomalous," red-shifted fluorescence band in polar solvents. nih.gov
Saddle Points (Transition States): These represent the energy barriers between different minima on the PES. The saddle point connecting the LE and TICT minima is of particular interest, as the height of this energy barrier influences the rate of conversion from the LE to the TICT state.
Conical Intersections: These are points where two different electronic potential energy surfaces cross. They act as efficient funnels for rapid, non-radiative decay from a higher excited state to a lower one (e.g., from S2 to S1). Locating these points is critical for understanding the ultrafast dynamics immediately following photoexcitation. researchgate.net
The table below, based on computational data for the analogous DMABN molecule, illustrates the distinct geometric and electronic properties of the key stationary points on the potential energy surface.
| Stationary Point | Description | Key Geometric Feature | Dipole Moment (Debye) | Emission Type |
|---|---|---|---|---|
| S₀ Minimum | Ground State | Near-planar | ~6.6 | N/A (Absorption) |
| S₁-LE Minimum | Locally Excited State | Near-planar | ~9.5 | Normal Fluorescence |
| S₁-TICT Minimum | Twisted Intramolecular Charge Transfer State | Amino group twisted ~90° | ~15.3 | Anomalous (CT) Fluorescence |
| S₂/S₁-CIX | Conical Intersection | Twisted quinoid structure | - | Non-radiative decay |
This comprehensive computational approach, combining various quantum chemical methods and detailed PES analysis, is essential for unraveling the complex photophysical behavior of this compound and related donor-acceptor systems.
Characterization of Conical Intersection Seams (S1/S0, S2/S1)
Conical intersections (CIs) are critical features on the potential energy surfaces of electronically excited molecules, acting as efficient funnels for ultrafast, non-radiative decay back to the ground state. For stilbene (B7821643) derivatives like DCS, CIs between the first excited singlet state (S1) and the ground state (S0) are central to the mechanism of trans-cis isomerization. While detailed computational characterizations of the CI seams for DCS are not extensively documented in the literature, studies on analogous push-pull stilbenes, such as 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS), provide significant insight into the expected features. mdpi.comnih.govnih.gov
Theoretical investigations on DANS, using methods like multi-state n-electron valence state second-order perturbation theory (MS-NEVPT2) and complete active space self-consistent field (CASSCF), have successfully located and characterized multiple S1/S0 CIs. mdpi.comnih.gov These intersections are typically found at geometries involving significant twisting around the central ethylenic double bond, with dihedral angles (αC=C) approaching 90 degrees (a "twisted" geometry). mdpi.com Furthermore, other CIs can be located at different points along the isomerization coordinate, including those closer to the cis and trans configurations. mdpi.com
For a molecule like DCS, the S1/S0 CI seam is expected to be characterized by a twisted geometry where the p-orbitals of the central double bond are orthogonal, facilitating the electronic degeneracy. The location and energy of these seams dictate the efficiency and branching ratio of the photoisomerization process. Similarly, CIs between higher excited states, such as S2 and S1, would govern the initial ultrafast internal conversion steps immediately following photoexcitation to S2. Characterizing these seams involves optimizing the molecular geometry at the point of electronic state degeneracy, a computationally demanding task that provides crucial information about the topography of the potential energy surfaces and the pathways for nonadiabatic relaxation.
Table 1: Example Geometries of S1/S0 Conical Intersections Optimized for the Analogous Molecule DANS mdpi.com
| Conical Intersection Label | αC=C (Ethylenic Twist Angle) | C7-C8 Bond Length (Å) | Description |
| CI-S1/S0-twist-c | -109.14° | 1.401 | Twisted geometry closer to the cis form. |
| CI-S1/S0-twist-t | -96.74° | 1.459 | Twisted geometry closer to the trans form. |
| CI-S1/S0-cis | -31.98° | 1.401 | Geometry located near the cis minimum. |
| CI-S1/S0-trans | -154.63° | 1.459 | Geometry located near the trans minimum. |
Note: Data presented is for 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS) and serves to illustrate the typical characteristics of conical intersections in this class of molecules.
Dynamic Simulations of Photoinduced Processes
To understand the time-evolution of the system after light absorption, researchers employ dynamic simulations that model the motion of atoms on the coupled electronic potential energy surfaces.
Direct Dynamics Simulations of Nonadiabatic Relaxation
Direct dynamics simulations, where electronic structure calculations are performed "on-the-fly" for each nuclear geometry, are the state-of-the-art for modeling nonadiabatic processes. This approach avoids the need to pre-calculate global potential energy surfaces. For DCS, such simulations would be initiated in the Franck-Condon region of an excited state (e.g., S1 or S2). The subsequent trajectory would reveal the pathway for internal conversion and isomerization, including the timescale for reaching and passing through conical intersection seams. These simulations provide a real-time picture of the structural changes, such as the twisting of the ethylenic bond and planarization or twisting of the dimethylamino group, that drive the photophysical and photochemical outcomes.
Molecular Dynamics (MD) Simulations in Explicit Solvent
The photophysical properties of DCS are highly sensitive to the solvent environment. nih.govacs.orgresearchgate.net Experimental studies using time-resolved emission spectroscopy show that in polar solvents, the dynamics down to the sub-picosecond timescale are dominated by solvent relaxation around the highly polar excited state of DCS. nih.govnih.gov
To model these crucial solute-solvent interactions, molecular dynamics simulations using a hybrid quantum mechanics/molecular mechanics (QM/MM) approach are employed. diva-portal.orgnih.gov In this method, the solute (DCS) is treated with a quantum chemical method to accurately describe its electronic structure, while the surrounding solvent molecules are treated with classical molecular mechanics force fields. nih.gov Such simulations can model how the solvent shell reorganizes in response to the change in the solute's dipole moment upon excitation, providing a direct simulation of the dynamic Stokes shift observed experimentally. nih.govnih.gov
Trajectory Surface Hopping Approaches
Trajectory Surface Hopping (TSH) is a widely used semiclassical method to simulate nonadiabatic dynamics. nih.govresearchgate.net It combines classical nuclear trajectories on single adiabatic potential energy surfaces with stochastic "hops" between surfaces, representing the quantum mechanical population transfer. nih.gov The probability of a hop is typically calculated based on the magnitude of the nonadiabatic coupling vectors, which are large in the vicinity of a conical intersection.
In the context of DCS, a swarm of TSH trajectories would be initiated on the S1 (or S2) surface. The simulations would track the population of the excited states over time. This approach allows for the calculation of state lifetimes and quantum yields for processes like fluorescence and isomerization. The "fewest-switches" algorithm is the most common variant of TSH, providing an efficient way to model the complex dynamics of photoinduced processes in molecules like DCS. diva-portal.org This methodology has been successfully applied to simulate the ultrafast S2 to S1 internal conversion in the related molecule 4-(dimethylamino)benzonitrile (B74231) (DMABN). nih.gov
Theoretical Prediction of Spectroscopic Signatures
Computational methods are essential for interpreting experimental spectra and predicting the spectroscopic properties of molecules in different environments.
Simulation of Absorption and Emission Spectra
The absorption and emission spectra of DCS are characterized by broad, structureless bands that shift significantly with solvent polarity. acs.orgresearchgate.net Theoretical models have been employed to understand and reproduce these features.
Electronic structure calculations, such as those using the semiempirical AM1/CI method, have been used to investigate the nature of the excited states. nih.govacs.org These calculations can predict the transition energies and oscillator strengths that determine the position and intensity of spectral bands. For DCS, these calculations explore the properties of potential emissive states, including planar ICT states and twisted intramolecular charge transfer (TICT) states. acs.org
To account for the solvent-dependent changes in the spectral shapes, a coupled-state model has been utilized. acs.orgresearchgate.net This model can semiquantitatively reproduce the observed evolution of the absorption and emission spectra with solvent polarity. acs.org Furthermore, dielectric continuum models are often used to simulate the solvatochromic shifts (the change in spectral position with solvent polarity), although they have shown only partial success for DCS when assuming independently measured solute dipole moments. acs.org A key output of these simulations is the transition dipole moment, which relates to the brightness of a transition.
Table 2: Experimental Transition Moments for trans-4-[2-(dimethylamino)ethenyl]benzonitrile (DCS) in Various Solvents acs.org
| Property | Value |
| Absorption Transition Moment (Mabs) | 6.7 ± 0.4 D |
| Emission Transition Moment (Mem) | 7.6 ± 0.8 D |
These values, which are large and relatively independent of the solvent, provide a benchmark for theoretical methods and offer insight into the nature of the electronic states involved in the absorption and emission processes. acs.org They have been used to rule out the involvement of a classic anilino-twisted TICT state as the primary emissive state in polar solvents, as such a state would be expected to have a much smaller transition moment. acs.org
Calculation of Excited State Dipole Moments and Charge Transfer Character
The photophysical behavior of this compound, a molecule commonly referred to as DMABN in scientific literature, is characterized by a significant change in its electronic distribution upon photoexcitation. This redistribution of electron density leads to a substantial alteration of its dipole moment in the excited state compared to the ground state. The phenomenon of intramolecular charge transfer (ICT) is central to its fluorescence properties, particularly the observation of dual fluorescence in polar solvents. nih.govresearchgate.net Computational chemistry provides powerful tools to investigate these changes by calculating the dipole moments of the ground and various excited states, and to characterize the nature of the electronic transitions.
Theoretical studies have extensively focused on the two lowest singlet excited states, S₁ and S₂, which are often described as having locally excited (LE) and charge-transfer (CT) characters, respectively. nih.gov The LE state is typically characterized by a smaller change in dipole moment relative to the ground state, while the CT state exhibits a significantly larger dipole moment due to a substantial shift of electron density from the dimethylamino donor group to the benzonitrile (B105546) acceptor moiety. nih.govdiva-portal.org
A variety of quantum chemical methods have been employed to calculate these properties, including Time-Dependent Density Functional Theory (TD-DFT), and high-level ab initio methods such as Algebraic Diagrammatic Construction to the second order (ADC(2)), Coupled Cluster (CC2 and CCSD), and Multireference Configuration Interaction (MRCI). nih.govresearchgate.netacs.org These computational approaches have been instrumental in elucidating the structural and electronic nature of the excited states involved in the ICT process.
The calculated dipole moments are sensitive to the chosen computational method and basis set. For instance, studies have shown that different levels of theory can yield a range of values for the ground and excited state dipole moments. One study comparing various methods found that CASPT2 calculations yielded dipole moments of 7.36 Debye for the ground state and 7.58 Debye for the LE state. nih.gov Another set of calculations using CASSCF (6, 7) with a 6-311G* basis set reported values of 6.41 Debye for the ground state and 6.25 Debye for the LE state. nih.gov Despite the variations in absolute values, these studies consistently show a small difference of about 0.2 Debye between the ground and LE state dipole moments. nih.gov
The character of the electronic transitions is also a key aspect of computational investigations. The transition to the S₁ state is generally found to have a small oscillator strength and is predominantly characterized as a local excitation. acs.org In contrast, the transition to the S₂ state exhibits a strong intensity and possesses a significant charge-transfer character. acs.org This is attributed to the electronic transition from the highest occupied molecular orbital (HOMO), which is delocalized over the entire molecule, to the lowest unoccupied molecular orbital (LUMO), which is primarily located on the benzonitrile part of the molecule.
The table below summarizes representative theoretical values for the ground state (μg) and excited state (μe) dipole moments for the Locally Excited (LE) and Charge Transfer (ICT) states of this compound, as determined by various computational methods.
| State | Computational Method | Calculated Dipole Moment (Debye) | Reference |
|---|---|---|---|
| Ground State (GS) | CASPT2 | 7.36 | nih.gov |
| Locally Excited (LE) | CASPT2 | 7.58 | nih.gov |
| Ground State (GS) | CASSCF(6,7)/6-311G | 6.41 | nih.gov |
| Locally Excited (LE) | CASSCF(6,7)/6-311G | 6.25 | nih.gov |
| Ground State (GS) | MRCIS(8,7)/ANO-DZ | 6.6 | acs.org |
| Locally Excited (LE) | MRCIS(8,7)/ANO-DZ | 7.2 | acs.org |
| Charge Transfer (CT) | MRCIS(8,7)/ANO-DZ | 14.1 | acs.org |
The significant increase in the dipole moment for the CT state, as shown in the table, is a clear indicator of the charge transfer character. This large excited state dipole moment is responsible for the strong dependence of the anomalous fluorescence band on solvent polarity. nih.gov The twisting of the dimethylamino group relative to the phenyl ring is widely accepted to play a crucial role in stabilizing the charge-transfer state, a concept known as the Twisted Intramolecular Charge Transfer (TICT) model. nih.gov Computational studies have explored the potential energy surfaces of the excited states as a function of this torsional angle, providing theoretical support for the TICT mechanism. nih.govacs.org
Intermolecular Interactions, Aggregation, and Environmental Response
Hydrogen Bonding Effects on Electronic States and Dynamics
The electronic structure of 4-[2-(dimethylamino)ethenyl]benzonitrile (B6261872), a prototypical example of a molecule exhibiting intramolecular charge transfer (ICT), is highly sensitive to interactions with protic solvents capable of hydrogen bonding. The molecule possesses a dimethylamino group as an electron donor and a benzonitrile (B105546) moiety as an electron acceptor. nih.gov Upon photoexcitation, an electron is transferred from the donor to the acceptor, leading to a highly polar excited state.
In the presence of hydrogen-bonding solvents, the stability of the charge-transfer (CT) state is significantly affected. The solvent molecules can form hydrogen bonds with the nitrogen atom of the cyano group and the lone pair of electrons on the dimethylamino group. These interactions alter the energy landscape of the excited states.
Studies on the closely related 4-(dimethylamino)benzonitrile (B74231) (DMABN) have elucidated the complex dynamics involved. In polar solvents, DMABN exhibits dual fluorescence, consisting of a higher-energy emission from a locally excited (LE) state and a lower-energy, red-shifted emission from a charge-transfer state. nih.gov The formation of the CT state is often described by the Twisted Intramolecular Charge Transfer (TICT) model, where the dimethylamino group twists relative to the phenyl ring in the excited state, facilitating complete charge separation. nih.gov
The dynamics of this process are ultrafast. Time-resolved fluorescence spectra have revealed that an ICT state with a partially twisted geometry can form in hundreds of femtoseconds, which then relaxes to the fully twisted ICT state on a picosecond timescale. nih.gov Hydrogen bonding with the solvent can influence the energy barrier for this twisting motion and the relative stability of the LE and ICT states, thereby affecting the quantum yields and lifetimes of the two emission bands. For instance, polar solvent effects can influence the nonadiabatic interaction between the locally excited and charge-transfer states. acs.org
Aggregation-Induced Emission (AIE) Mechanisms in Solid State and Concentrated Solutions
While many fluorescent molecules suffer from aggregation-caused quenching (ACQ) in the solid state or in concentrated solutions, this compound and related compounds can exhibit the opposite phenomenon, known as aggregation-induced emission (AIE). In dilute solutions, these molecules may be weakly emissive due to the dissipation of excited-state energy through non-radiative pathways, primarily intramolecular rotations and vibrations. acs.org
The primary mechanism responsible for AIE in such compounds is the restriction of intramolecular rotation (RIR). acs.org In the aggregated state, the physical constraints imposed by neighboring molecules hinder the rotational and vibrational motions of the molecule. This blockage of non-radiative decay channels forces the excited molecule to release its energy through radiative pathways, leading to a significant enhancement of fluorescence intensity. acs.org
For molecules with rotatable units, such as the phenyl rings and the dimethylamino group in this compound, these intramolecular motions are efficient in quenching fluorescence in solution. acs.org Upon aggregation, the packing of the molecules in the solid state or in concentrated solutions restricts these movements. This "locking" of the molecular conformation prevents the energy from being lost as heat, thus activating the fluorescence. In some cases, specific intermolecular interactions in the crystalline state, such as C–H⋯N hydrogen bonds, can further contribute to the rigidification of the molecular structure and enhance the AIE effect. nih.govresearchgate.net
The AIE phenomenon is characterized by a low fluorescence quantum yield in dilute solutions, which dramatically increases upon aggregate formation, for example, by adding a poor solvent to a solution of the compound. acs.org
Photophysical Behavior in Confined Environments (e.g., Micelles, Polymers)
The photophysical behavior of this compound can be significantly modulated when it is incorporated into confined environments such as micelles or polymer matrices. These nano- and micro-environments can alter the local polarity, viscosity, and conformational freedom of the molecule, thereby influencing its absorption and emission properties.
Micelles, which are self-assembled structures of surfactants in a solvent, provide a microenvironment with a hydrophobic core and a hydrophilic shell. When a fluorophore like this compound is encapsulated within a micelle, its photophysical properties will depend on its location within this structure. If it resides in the hydrophobic core, its behavior will resemble that in a nonpolar solvent. Conversely, if it is located near the hydrophilic shell, it will experience a more polar environment. The restricted space within the micelle can also impose conformational constraints, affecting non-radiative decay pathways.
Polymers containing blocks such as poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) can form micelles that are responsive to environmental stimuli like pH. nih.gov The pendant amine groups in PDMAEMA can be protonated in acidic conditions, leading to changes in the micellar structure and the local environment experienced by an encapsulated dye. nih.gov Amphiphilic block copolymers can self-assemble into nanosized micelles in aqueous media, providing a carrier system for hydrophobic molecules. mdpi.comnih.gov The encapsulation within these polymeric micelles can lead to enhanced fluorescence and shifts in the emission wavelength, depending on the specific interactions between the dye and the polymer chains.
The table below summarizes the typical effects of confined environments on the photophysical properties of solvatochromic dyes like this compound.
| Environment | Typical Effect on Photophysics | Rationale |
| Micellar Core | Hypsochromic (blue) shift in emission | Low polarity of the hydrophobic core. |
| Micellar Corona | Bathochromic (red) shift in emission | Higher polarity and potential for hydrogen bonding at the micelle-water interface. |
| Polymer Matrix | Increased fluorescence quantum yield | Restriction of intramolecular rotations and vibrations, reducing non-radiative decay. |
| pH-Responsive Micelles | pH-dependent fluorescence | Protonation/deprotonation of the polymer chains alters the local polarity and structure. |
Viscosity-Dependent Emission Properties and Molecular Rotors
Molecules that exhibit viscosity-dependent fluorescence are known as fluorescent molecular rotors. nih.gov this compound and its analogs are classic examples of such compounds. nih.gov Their fluorescence quantum yield is highly sensitive to the viscosity of their environment. nih.govnih.gov This property arises from the competition between radiative decay (fluorescence) and non-radiative decay through intramolecular rotation.
In a low-viscosity medium, the dimethylamino group can rotate freely around the bond connecting it to the phenyl ring. This rotational motion provides an efficient non-radiative pathway for the de-excitation of the excited state, resulting in weak fluorescence. frontiersin.org As the viscosity of the solvent increases, this intramolecular rotation is hindered. frontiersin.org The slowing down of this non-radiative decay channel allows for more of the excited-state population to decay via fluorescence, leading to a significant enhancement in the emission intensity. nih.govresearchgate.net
This relationship between fluorescence intensity and viscosity can be described by the Förster-Hoffmann equation:
log(Φf) = C + x log(η)
where Φf is the fluorescence quantum yield, η is the viscosity, C is a constant, and x is the sensitivity of the probe to viscosity changes. For many molecular rotors, a linear relationship is observed between the logarithm of the fluorescence intensity and the logarithm of the viscosity. frontiersin.org
This viscosity-sensitive fluorescence makes these compounds valuable as probes for measuring the microviscosity of various systems, including biological membranes and polymer solutions. nih.govrsc.org The table below illustrates the general trend of fluorescence intensity with increasing viscosity for a typical molecular rotor.
| Solvent | Viscosity (cP at 20°C) | Relative Fluorescence Intensity |
| Water | 1.00 | Low |
| Ethanol | 1.20 | Moderate |
| Ethylene Glycol | 16.1 | High |
| Glycerol | 1412 | Very High |
Advanced Applications and Future Research Frontiers for 4 2 Dimethylamino Ethenyl Benzonitrile
Design of Advanced Fluorescent Materials for Optoelectronics
The unique photophysical properties of 4-[2-(dimethylamino)ethenyl]benzonitrile (B6261872) and related donor-acceptor stilbenes make them promising candidates for advanced optoelectronic materials, particularly in the development of Organic Light-Emitting Diodes (OLEDs). ontosight.airsc.org A key challenge in OLEDs is overcoming aggregation-caused quenching (ACQ), where fluorescent molecules lose their emissivity in the solid state due to intermolecular interactions. encyclopedia.pub
Materials based on the principle of TICT can be engineered to exhibit Aggregation-Induced Emission (AIE), a phenomenon where the molecules become highly fluorescent upon aggregation. researchgate.netencyclopedia.pub In the solid state or in aggregates, the restriction of intramolecular rotations can block the non-radiative decay pathways associated with the TICT state, forcing the molecule to relax via highly efficient fluorescence from the LE state. rsc.org This makes compounds like this compound attractive for creating bright and efficient solid-state emitters.
Research in this area focuses on modifying the molecular structure to fine-tune the balance between the LE and TICT states in the solid phase. By controlling the molecular packing and intermolecular interactions, it is possible to design materials with high thermal stability and excellent electroluminescence performance, paving the way for their use in next-generation displays and solid-state lighting. rsc.org
Development of Molecular Probes for Sensing Environmental Polarity and Viscosity
The high sensitivity of the fluorescence of this compound to its local environment makes it an ideal molecular probe. rsc.orgresearchgate.net The dual fluorescence emission from the LE and TICT states is a key aspect of this functionality. nih.govnih.govnih.gov
In nonpolar solvents, the formation of the polar TICT state is energetically unfavorable, and fluorescence primarily occurs from the LE state, resulting in emission at shorter wavelengths. As the polarity of the solvent increases, the TICT state is stabilized, leading to a red-shift in the fluorescence emission and often a change in the fluorescence intensity. nih.govnih.govresearchgate.net This solvatochromic behavior allows the compound to act as a polarity sensor, with the color of its emitted light providing a direct readout of the polarity of its microenvironment. mdpi.comnih.govmdpi.com
Furthermore, the twisting motion required to form the TICT state is hindered in viscous environments. rsc.orgresearchgate.net In highly viscous media, the restriction of this intramolecular rotation suppresses the non-radiative decay from the TICT state, leading to an increase in fluorescence quantum yield. rsc.org This makes the compound a "fluorescent molecular rotor," capable of sensing changes in microviscosity. researchgate.net This dual sensitivity to both polarity and viscosity is a powerful tool for characterizing complex chemical and biological systems. mdpi.comnih.gov
Table 1: Solvatochromic Properties of a Representative TICT Molecule, 4-(Dimethylamino)benzonitrile (B74231) (DMABN), in Various Solvents Data for DMABN is presented as a well-studied analog that exemplifies the TICT behavior central to this compound.
| Solvent | Polarity (Dielectric Constant, ε) | Absorption Max (λ_abs) [nm] | Emission Max (LE) [nm] | Emission Max (ICT) [nm] |
| n-Hexane | 1.88 | ~297 | ~340 | - |
| Dioxane | 2.21 | ~301 | ~350 | ~440 |
| Diethyl Ether | 4.34 | ~300 | ~355 | ~460 |
| Acetonitrile (B52724) | 37.5 | ~297 | ~350 | ~475 |
| Water | 80.1 | ~295 | ~360 | ~500 |
Exploration in Bioimaging and Advanced Fluorescence Microscopy Techniques
The ability of this compound to report on local polarity and viscosity makes it a valuable tool for bioimaging. ontosight.ai Cellular environments are highly heterogeneous, with different organelles possessing distinct microenvironments. For instance, lipid droplets are nonpolar and viscous compared to the aqueous cytoplasm. mdpi.comnih.gov Probes based on TICT mechanisms can selectively accumulate in these structures and report on their specific properties through changes in fluorescence emission. mdpi.comrsc.org
These molecular probes can be used in advanced fluorescence microscopy techniques, such as confocal and multiphoton microscopy, to visualize biological events in living cells. nih.govnih.govresearchgate.net For example, changes in cellular viscosity are associated with various physiological processes and diseases, and molecular rotors provide a non-invasive way to map these changes with high spatial resolution. rsc.org Similarly, polarity-sensitive probes can be used to study lipid metabolism and protein aggregation. nih.gov The development of such probes extends the capabilities of fluorescence imaging beyond simple localization to the quantitative mapping of biophysical parameters within living systems. nih.gov
Prospects for Tunable Light-Emitting Diodes (LEDs) and Organic Lasers
The development of compact, inexpensive, and broadly tunable solid-state lasers is a significant goal in photonics. researchgate.net Organic molecules with strong fluorescence are promising candidates for the gain medium in such devices. The emission properties of this compound, particularly its sensitivity to the host matrix, offer prospects for creating tunable organic lasers.
By incorporating the molecule into different polymer or solid-state matrices, it is possible to control the local environment and thus tune the emission wavelength. researchgate.net A rigid matrix can restrict the TICT process, favoring the shorter-wavelength LE emission, while a more flexible or polar matrix can promote the red-shifted TICT emission. This provides a mechanism for tuning the laser output across a wide spectral range. The high fluorescence quantum yields achievable by controlling the molecular environment are crucial for achieving the low lasing thresholds required for practical applications. Further research into host-guest systems involving this and similar compounds could lead to the realization of versatile and cost-effective tunable organic solid-state lasers. researchgate.net
Integration into Stimuli-Responsive Systems and Molecular Switches
The reversible transition between the LE and TICT states in this compound can be viewed as a molecular switching process. rsc.orgresearchgate.net The molecule's conformation and electronic properties are switched by an external stimulus—initially by light absorption, and subsequently influenced by the surrounding environment. mdpi.com This fundamental property can be harnessed to create more complex stimuli-responsive or "smart" materials.
For example, polymers functionalized with this chromophore could exhibit changes in their optical properties in response to variations in temperature or pH, which can alter the local polarity and viscosity. mdpi.comnih.gov This could be applied in sensors where a color change signals a specific environmental event. Furthermore, the large change in dipole moment between the LE and TICT states could be exploited in materials that respond to electric fields. By integrating this molecular switch into larger systems like liquid crystals or polymer networks, it may be possible to create materials where a photochemical process at the molecular level triggers a macroscopic change in material properties. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[2-(dimethylamino)ethenyl]benzonitrile, and how can reaction byproducts be minimized?
- Methodology : The compound is synthesized via condensation reactions between dimethylamine-containing precursors and benzonitrile derivatives. For example, analogous syntheses of substituted benzonitriles involve Knoevenagel condensations or Wittig reactions under inert atmospheres . To minimize byproducts, precise stoichiometric control (e.g., 1:1 molar ratios of reactants) and catalysts like triethylamine (TEA) are recommended . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high yields (>75%) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodology : Use a combination of spectroscopic and crystallographic techniques:
- NMR : and NMR to confirm the ethenyl linker () and dimethylamino group () .
- XRD : Monoclinic crystal systems (e.g., space group) with unit cell parameters () validate molecular geometry .
- HPLC : Purity >95% using C18 columns (acetonitrile/water mobile phase) .
Q. What stability considerations are critical for storing and handling this compound?
- Methodology : The compound is light- and moisture-sensitive due to the ethenyl and nitrile groups. Store under argon at −20°C in amber vials. Stability tests (TGA/DSC) show decomposition onset at ~150°C, suggesting compatibility with room-temperature reactions .
Advanced Research Questions
Q. How do electronic properties (e.g., charge transfer) of this compound influence its applications in optoelectronics?
- Methodology : Investigate via:
- DFT Calculations : HOMO-LUMO gaps (~3.5 eV) predict intramolecular charge transfer (ICT) between the dimethylamino donor and benzonitrile acceptor .
- UV-Vis Spectroscopy : ICT bands at correlate with solvent polarity (e.g., bathochromic shifts in DMSO) .
- Electrochemical Analysis : Cyclic voltammetry reveals reversible oxidation () for potential use in organic semiconductors .
Q. What mechanisms explain contradictory fluorescence quenching observed in polar solvents?
- Methodology : Address contradictions via:
- Time-Resolved Fluorescence : Measure lifetime () changes in solvents like methanol () vs. toluene () to distinguish static vs. dynamic quenching .
- Transient Absorption Spectroscopy : Identify non-radiative decay pathways (e.g., twisted intramolecular charge transfer, TICT) .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodology :
- Molecular Docking : Simulate binding to targets (e.g., kinases) using AutoDock Vina. Derivatives with bulkier substituents show improved binding affinity () .
- QSAR Models : Correlate logP values (calculated ~2.8) with cellular permeability using Caco-2 assays .
Experimental Design & Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported synthetic yields (e.g., 60% vs. 85%)?
- Methodology :
- Reproducibility Checks : Verify reaction conditions (e.g., anhydrous solvents, inert atmosphere) .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., hydrolysis to carboxylic acids under humid conditions) .
Q. What strategies mitigate cytotoxicity uncertainties during biological assays?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
